molecular formula C25H23BO4 B607651 GLL398 (mixture of E, Z isomers) CAS No. 2077980-83-5

GLL398 (mixture of E, Z isomers)

Cat. No. B607651
M. Wt: 398.265
InChI Key: BINZFDGAOTWQNC-VZBZSUMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GLL398 is an Oral Selective Estrogen Receptor Downregulator. GLL398 strongly binds to ERα in a fluorescence resonance energy transfer binding assay (IC50 =1.14 nM) and potently degrades ERα in MCF-7 breast cancer cells (IC50 = 0.21 μM). Most importantly, the introduction of the boronic acid group confers superior oral bioavailability of GLL398 (AUC = 36.9 μg·h/mL) in rats as compared to GW7604 (AUC = 3.35 μg·h/mL). The strikingly favorable pharmacokinetic property of GLL398 makes it a promising oral SERD suitable for clinical evaluation.

Scientific Research Applications

Capillary Electrophoresis and NMR Spectroscopy

A study by McKillop et al. (1995) demonstrated the use of capillary electrophoresis and nuclear magnetic resonance (NMR) spectroscopy in the separation and identification of the Z and E isomers of 2-(3-pentenyl)pyridine, which is similar in composition to GLL398 (McKillop, A., Smith, R. M., Rowe, R., & Wren, S., 1995).

Synthesis for Pheromone Attraction

Ebata and Mori (1979) reported on the synthesis of a 1:1 mixture of (Z, Z)-3,13-octadecadienyl acetate and its (E, Z)-isomer, highlighting the application in attracting the cherrytree borer, which can be related to the synthesis processes involving compounds like GLL398 (Ebata, T., & Mori, K., 1979).

Procedures for Bromo-Butadiene Compounds

Research by Keegstra et al. (1991) explored obtaining mixtures of Z- and E-1-bromo-1,3-butadiene, offering insights into chemical processes that could be relevant for the handling of isomer mixtures like GLL398 (Keegstra, M. A., Verkruijsse, H. D., Andringa, H., & Brandsma, L., 1991).

Synthesis and Separation of Isomers in Medicinal Chemistry

Fauq et al. (2010) discussed the synthesis and separation of the (Z)- and (E)-isomers of 4-hydroxy-N-desmethyltamoxifen, which can be applicable in understanding the separation techniques for similar compounds like GLL398 (Fauq, A. H., Maharvi, G. M., & Sinha, D., 2010).

Dynamic Gas Chromatography-Mass Spectrometry

A study by Wong et al. (2017) on the enantioselective dynamic gas chromatography-mass spectrometry for oximes, which involves isomerization similar to the process in GLL398, can provide relevant insights into advanced analytical techniques (Wong, Y. F., Kulsing, C., & Marriott, P., 2017).

properties

CAS RN

2077980-83-5

Product Name

GLL398 (mixture of E, Z isomers)

Molecular Formula

C25H23BO4

Molecular Weight

398.265

IUPAC Name

3-(4-(1-(4-boronophenyl)-2-phenylbut-1-en-1-yl)phenyl)acrylic acid

InChI

InChI=1S/C25H23BO4/c1-2-23(19-6-4-3-5-7-19)25(21-13-15-22(16-14-21)26(29)30)20-11-8-18(9-12-20)10-17-24(27)28/h3-17,29-30H,2H2,1H3,(H,27,28)/b17-10+,25-23-

InChI Key

BINZFDGAOTWQNC-VZBZSUMNSA-N

SMILES

O=C(O)/C=C/C1=CC=C(/C(C2=CC=C(B(O)O)C=C2)=C(C3=CC=CC=C3)\CC)C=C1

Appearance

White to off-white solid powder

Purity

>98% (contains E and Z isomers).

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GLL398;  GLL-398;  GLL 398.

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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